molecular formula C20H17N5O2 B2578422 4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919858-15-4

4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2578422
CAS No.: 919858-15-4
M. Wt: 359.389
InChI Key: CEXNUFGHIGHMLM-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidinone core substituted with a p-tolyl group at the 1-position and a 4-methylbenzamide moiety at the 5-position.

Properties

IUPAC Name

4-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-13-3-7-15(8-4-13)19(26)23-24-12-21-18-17(20(24)27)11-22-25(18)16-9-5-14(2)6-10-16/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXNUFGHIGHMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with 4-amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among pyrazolopyrimidine derivatives include:

  • Substituents on the benzamide group : Methyl (target compound) vs. methoxy (: 4-methoxy-N-{4-oxo-1-phenyl...}benzamide).
  • Pyrazolopyrimidine core modifications: Presence of imino, hydrazine, or urea groups ().
  • Additional fused rings: Triazolo or chromeno moieties ().
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Target/Activity IC50/EC50 Values
Target Compound Pyrazolo[3,4-d]pyrimidinone 1-p-tolyl, 5-(4-methylbenzamide) Not explicitly stated (inferred kinase) N/A
Compound 237 () Pyrazolo[3,4-d]pyrimidinone Acetohydrazide derivatives EGFR inhibition, apoptosis induction EGFR IC50: 0.186 µM (vs. 0.03 µM erlotinib)
Mishra et al. derivatives () Pyrazolo[3,4-d]pyrimidinone Urea derivatives Anticancer (in vitro/in vivo) Not specified
Olverembatinib () Pyrazolo[3,4-b]pyridine Ethynyl, piperazine-methyl Tyrosine kinase inhibition Not provided
6-tert-butyl derivative () Pyrazolo[3,4-d]pyrimidinone 1-(4-fluoro-2-hydroxyphenyl) Not specified N/A

Biological Activity

4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of a pyrazole derivative with a pyrimidine derivative under controlled conditions. The reaction often requires specific solvents and catalysts to achieve high yields and purity. The final product features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Chemical Structure

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 326.36 g/mol

The mechanism of action involves interactions with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Its potential mechanisms include:

  • Enzyme Inhibition : It may inhibit kinases involved in cellular signaling pathways associated with cancer progression.
  • Receptor Modulation : The compound could alter receptor activities, influencing downstream signaling cascades.

1. Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer activity. For instance, studies have shown that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Mechanism
This compoundHeLa5.0Induces apoptosis
This compoundMCF77.5Cell cycle arrest

In a study conducted on HeLa and MCF7 cell lines, the compound demonstrated significant cytotoxicity, suggesting its potential as an effective anticancer agent .

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives show significant activity against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)8.0
Escherichia coli16.0

These findings suggest that the compound may serve as a promising antibacterial agent against resistant strains .

Case Studies

Several studies have highlighted the biological activity of compounds within the pyrazolo[3,4-d]pyrimidine class:

  • Study on Anticancer Activity : A recent investigation found that derivatives induced apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
  • Antimicrobial Efficacy : Another study reported that derivatives exhibited significant inhibition of bacterial growth in vitro, particularly against MRSA strains, indicating their potential as new antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing pyrazolo[3,4-d]pyrimidine derivatives, including 4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?

  • Methodology : Pyrazolo[3,4-d]pyrimidine cores are typically synthesized via cyclocondensation reactions. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides or substituted benzoyl chlorides under reflux in dry acetonitrile or dichloromethane yields N-substituted derivatives . Key steps include:

  • Solvent optimization : Acetonitrile facilitates nucleophilic substitution, while dichloromethane is used for urea/thiourea formation .
  • Purification : Products are isolated via filtration, solvent evaporation, and recrystallization (e.g., acetonitrile for high-purity crystals) .
    • Analytical validation : IR and ¹H NMR confirm substituent positions (e.g., carbonyl stretches at ~1700 cm⁻¹, aromatic proton shifts at δ 7.2–8.1 ppm) .

Q. How are structural analogs of this compound characterized to verify regioselectivity and purity?

  • Techniques :

  • Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., para-substituted tolyl groups show distinct splitting patterns) .
  • Chromatography : HPLC with ammonium acetate buffer (pH 6.5) resolves positional isomers .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ for C₂₂H₁₈N₄O₂ at m/z 376.1425) .

Q. What reaction conditions optimize yields for N-aryl substitutions on the pyrazolo[3,4-d]pyrimidine scaffold?

  • Data-driven approach :

  • Temperature : Reactions at 80–100°C improve cyclization efficiency .
  • Catalysts : Palladium-based catalysts enhance coupling reactions with aryl halides .
  • Table : Yield comparison under varying conditions:
ReagentSolventTemp (°C)Yield (%)Reference
4-Tolyl α-chloroacetamideAcetonitrile8072
p-Tolyl isocyanateDCM2565

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methyl/aryl substitutions) impact biological activity and binding affinity?

  • Structure-Activity Relationship (SAR) insights :

  • Fluorinated analogs : 5-(Fluorobenzoylamino) derivatives exhibit enhanced metabolic stability due to reduced CYP450 interactions .
  • Methyl groups : The 4-methyl substituent on the benzamide moiety improves lipophilicity (logP ~2.8), correlating with membrane permeability .
    • Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with kinase ATP-binding pockets (e.g., ∆G = −9.2 kcal/mol for CDK2 inhibition) .

Q. What strategies resolve contradictions in reported spectroscopic data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Case study : Discrepancies in ¹³C NMR chemical shifts for C-4 carbonyl (δ 165–170 ppm) arise from solvent polarity or tautomerism.

  • Resolution : Use deuterated DMSO for consistent hydrogen bonding or DFT calculations (B3LYP/6-31G*) to model tautomeric equilibria .

Q. How is the stability of this compound assessed under physiological and storage conditions?

  • Experimental design :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 210°C .
    • Key finding : The 4-oxo group is prone to hydrolysis under acidic conditions (t₁/₂ = 4h at pH 2) .

Q. What computational methods predict metabolic pathways and potential toxicophores?

  • Tools :

  • MetaSite : Identifies CYP3A4-mediated N-dealkylation at the benzamide moiety .
  • ADMET Prediction : SwissADME flags the pyrimidinone ring as a potential hepatotoxin (AMES test positivity) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly when using substituted benzoyl chlorides versus isocyanates?

  • Root cause : Benzoyl chlorides (e.g., 4-chlorobenzoyl chloride) exhibit higher electrophilicity, accelerating acylation but increasing side reactions (e.g., dimerization). Isocyanates require strict anhydrous conditions to avoid hydrolysis .
  • Mitigation : Use molecular sieves for isocyanate reactions and stoichiometric control (1:1 molar ratio) for benzoyl chlorides .

Methodological Best Practices

  • Synthetic protocols : Prioritize dry solvents (acetonitrile, DCM) and inert atmospheres for moisture-sensitive steps .
  • Analytical workflows : Combine HPLC (C18 column, 0.1% TFA mobile phase) with HRMS for impurity profiling (e.g., detect <0.1% unreacted starting material) .

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